tert-Butyl 2-(ethoxycarbonyl)phenylcarbamate
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Overview
Description
tert-Butyl 2-(ethoxycarbonyl)phenylcarbamate: is an organic compound with the molecular formula C14H19NO4 It is a derivative of phenylcarbamate and is characterized by the presence of a tert-butyl group, an ethoxycarbonyl group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(ethoxycarbonyl)phenylcarbamate typically involves the condensation of tert-butyl 2-amino phenylcarbamate with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(ethoxycarbonyl)phenylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The ethoxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Various substituted phenylcarbamates.
Hydrolysis: Corresponding carboxylic acid and alcohol.
Oxidation: Oxidized phenyl derivatives.
Reduction: Reduced phenyl derivatives.
Scientific Research Applications
tert-Butyl 2-(ethoxycarbonyl)phenylcarbamate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its anti-inflammatory properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(ethoxycarbonyl)phenylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as anti-inflammatory activity .
Comparison with Similar Compounds
tert-Butyl 2-(substituted benzamido)phenylcarbamate: Similar structure but with different substituents on the benzamido group.
Ethyl 2-(ethoxycarbonyl)phenylcarbamate: Lacks the tert-butyl group.
tert-Butyl 2-(methoxycarbonyl)phenylcarbamate: Contains a methoxycarbonyl group instead of an ethoxycarbonyl group.
Uniqueness: tert-Butyl 2-(ethoxycarbonyl)phenylcarbamate is unique due to the presence of both the tert-butyl and ethoxycarbonyl groups, which confer specific chemical properties and reactivity. These structural features make it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-5-18-12(16)10-8-6-7-9-11(10)15-13(17)19-14(2,3)4/h6-9H,5H2,1-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZJGYKTPXIECA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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